molecular formula C16H18ClN3O4S2 B606433 Bvt-3498 CAS No. 376641-49-5

Bvt-3498

Cat. No. B606433
M. Wt: 415.9
InChI Key: WZFZJEPHYDDFCT-UHFFFAOYSA-N
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Description

Bvt-3498, also known as AMG-331, is a 11-beta-hydroxyseriod dehydrogenase type 1 inhibitor . It has a chemical formula of C16H18ClN3O4S2 and a molecular weight of 415.900 .


Molecular Structure Analysis

The InChi Key for Bvt-3498 is WZFZJEPHYDDFCT-UHFFFAOYSA-N . The SMILES code is O=S(C1=CC=CC(Cl)=C1C)(NC2=NC(CCN3C(COCC3)=O)=CS2)=O .

Scientific Research Applications

  • Translational Research and Nursing Science : This paper highlights the importance of translational research in healthcare, emphasizing the application of basic scientific findings to clinical practice. This approach is crucial for advancing our understanding of health and disease mechanisms (Grady, 2010).

  • The Belgian Virtual Tumorbank : Discusses a virtual tumorbank project in Belgium, demonstrating the significance of biobanks in cancer research by providing high-quality biological samples for research. This could be relevant for research involving compounds like Bvt-3498, particularly in oncology (Vande Loock et al., 2019).

  • Biological Variation in Disease : This study collates data on the variation of biological markers in various disease states, which is essential for understanding how compounds like Bvt-3498 might interact with different biological systems (Ricós et al., 2007).

  • Development of High‐Performance Brain–Computer Interfaces : Though not directly related to Bvt-3498, this paper demonstrates the complex interplay between technology and biology in modern research, which could be applicable to the study of new compounds (Collinger et al., 2014).

  • Web-Based Science Learning Environments for Collaborative Inquiry : This research discusses the use of technology in enhancing scientific learning and research, which could be relevant for educational and collaborative aspects of studying compounds like Bvt-3498 (Sun & Looi, 2013).

properties

IUPAC Name

3-chloro-2-methyl-N-[4-[2-(3-oxomorpholin-4-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S2/c1-11-13(17)3-2-4-14(11)26(22,23)19-16-18-12(10-25-16)5-6-20-7-8-24-9-15(20)21/h2-4,10H,5-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFZJEPHYDDFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CCN3CCOCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-N-(4-(2-(3-oxo 4-morpholinyl)ethyl)-2-thiazolyl)benzenesulfonamide

CAS RN

376641-49-5
Record name BVT-3498
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376641495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BVT-3498
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65TN3556FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
63
Citations
JS Scott, J Chooramun - New Therapeutic Strategies for Type 2 …, 2012 - books.google.com
… 40 They entered into collaboration with Amgen and this led to the development of the first compound to enter clinical trials, BVT-3498 (AMG-311)(6), the structure of which was identified …
Number of citations: 13 books.google.com
D Kupczyk, R Studzińska, R Bilski… - BioMed Research …, 2019 - hindawi.com
… In this group of compounds, Biovitrum BVT-3498 deserves particular attention (Figure 2). In spite of the fact that carbenoxolone also has an inhibitory effect on 11𝛽-HSD2, it has …
Number of citations: 6 www.hindawi.com
O Venier, C Pascal, A Braun, C Namane… - Bioorganic & medicinal …, 2013 - Elsevier
… However, some compounds have been discontinued: PF-915275 for formulation issues, 14 BVT-3498 and BVT-83370 for unknown reasons, 15 MK-0916 and MK-0736 for insufficient …
Number of citations: 15 www.sciencedirect.com
CM Arbeeny - Obesity research, 2004 - Wiley Online Library
Obesity is a significant healthcare problem worldwide and increases the risk of developing debilitating diseases including type 2 diabetes, cardiovascular disease, and cancer. Although …
Number of citations: 82 onlinelibrary.wiley.com
D Kupczyk, R Studzińska, R Bilski, S Baumgart… - Molecules, 2020 - mdpi.com
Glucocorticoid metabolism at the tissue level is regulated by two isoenzymes 11β-hydroxysteroid dehydrogenase (11β-HSD), which mutually convert biologically active cortisol and …
Number of citations: 6 www.mdpi.com
NE Mealy, R Castaner, L Martin, M del Fresno… - Drugs of the …, 2002 - access.portico.org
This Annual Review is dedicated to updated information on endocrine drugs. The following table lists 134 drugs under development in this area, some of which have been published in …
Number of citations: 3 access.portico.org
G An, W Liu, DA Katz, GJ Marek… - … & drug disposition, 2014 - Wiley Online Library
ABT‐384 is a potent and selective inhibitor of 11β‐hydroxysteroid dehydrogenase type 1 (HSD‐1). The pharmacokinetics of ABT‐384 was evaluated in healthy volunteers in single‐…
Number of citations: 15 onlinelibrary.wiley.com
A Joharapurkar, N Dhanesha, G Shah, R Kharul… - Pharmacological …, 2012 - Springer
Obesity and associated metabolic syndrome is one of the greatest health threat to the modern society. Cortisol excess and the glucocorticoid receptor signaling pathway in the …
Number of citations: 44 link.springer.com
T Barf - Mini Reviews in Medicinal Chemistry, 2004 - ingentaconnect.com
Excessive hepatic glucose production is thought to be a major contributor to the type 2 diabetic state. Drug discovery efforts have yielded small synthetic inhibitors for gluconeogenic …
Number of citations: 39 www.ingentaconnect.com
C Fotsch, M Wang - Journal of medicinal chemistry, 2008 - ACS Publications
… The first selective 11β-HSD1 inhibitor that was tested in clinical trials was BVT-3498 (AMG-331). (43) The compound was in phase II clinical development by Amgen under license from …
Number of citations: 64 pubs.acs.org

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